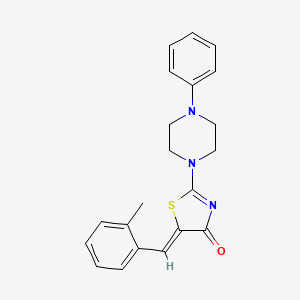

(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-methylphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-16-7-5-6-8-17(16)15-19-20(25)22-21(26-19)24-13-11-23(12-14-24)18-9-3-2-4-10-18/h2-10,15H,11-14H2,1H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGWJCRSDFXXOE-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound contains a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial, anticonvulsant, and tyrosinase inhibitory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

The compound's molecular formula is , with a molecular weight of approximately 342.46 g/mol. It features a thiazole ring substituted with a phenylpiperazine moiety, contributing to its biological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, a study demonstrated that various thiazole compounds exhibited moderate to good antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance antimicrobial potency.

Anticonvulsant Activity

The anticonvulsant potential of compounds containing the phenylpiperazine moiety has been explored in various models. In particular, derivatives of piperazine have shown promise in protecting against seizures in animal models.

| Compound | Dosage | Protection Duration | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 100 mg/kg | 4 hours | |

| N-benzylpiperazine derivative | 300 mg/kg | 0.5 hours |

The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for skin whitening agents and treatment of hyperpigmentation disorders. Research has shown that certain thiazole derivatives exhibit significant tyrosinase inhibitory activity.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 10.3 ± 0.24 | |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 1.04 ± 0.05 |

The introduction of hydroxyl groups on the β-phenyl ring significantly enhances the inhibitory activity against tyrosinase.

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could lead to enhanced activity against resistant strains.

- Anticonvulsant Screening : In a study assessing the anticonvulsant activity of phenylpiperazine derivatives, it was found that specific substitutions on the piperazine ring influenced the duration and onset of seizure protection in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazol-4(5H)-one Derivatives

Key Findings:

Antitubercular Activity: Electron-withdrawing groups (e.g., -Cl, -NO2) at the benzylidene position enhance antitubercular potency. For example, 6g (4-nitro substitution) outperformed 6d (2,4-dichloro) . The 4-phenylpiperazine group in the target compound may improve solubility or target engagement but requires further optimization for higher efficacy .

Tyrosinase Inhibition :

- Hydroxyl and methoxy groups on the benzylidene moiety (e.g., compound 8) significantly boost tyrosinase inhibition, suggesting a role for hydrogen bonding in enzyme interaction .

Antifungal/Antitumor Activity :

- Bulky aromatic substituents (e.g., naphthalene in 5a) correlate with antifungal and antitumor effects, likely due to enhanced lipophilicity and membrane penetration .

Synthetic Efficiency: Methanol and potassium carbonate consistently yield >90% for phenylamino/benzylidene derivatives, while morpholine or piperidine-containing analogs require reflux conditions in THF, yielding 73–85% .

Structural Flexibility: Replacing the phenylpiperazine group with smaller amines (e.g., cyclopropylamino) shifts activity toward antimicrobial targets, indicating substituent-driven selectivity .

Research Implications and Limitations

- Structure-Activity Relationships (SAR) : The benzylidene substituent’s electronic and steric properties dictate biological activity. Chloro and nitro groups enhance antitubercular effects, while hydroxyl groups favor tyrosinase inhibition .

- Knowledge Gaps: MIC50 values for many analogs remain unreported, and in vivo studies are absent. Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) are needed to prioritize leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.